molecular formula C15H16N2O5 B4996842 4-[3-(4-morpholinyl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid

4-[3-(4-morpholinyl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid

Cat. No. B4996842
M. Wt: 304.30 g/mol
InChI Key: NQMZVOLOIJXGIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(4-morpholinyl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid, also known as MPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPB has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for various medical treatments. In We will also discuss future directions for the research of MPB.

Mechanism of Action

The exact mechanism of action of 4-[3-(4-morpholinyl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and reduce angiogenesis. This compound has also been shown to have neuroprotective effects and may be a potential treatment for neurodegenerative disorders. Additionally, this compound has been shown to have anti-viral properties and may be a potential treatment for viral infections.

Advantages and Limitations for Lab Experiments

4-[3-(4-morpholinyl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. This compound has also been extensively studied, and its mechanism of action and biochemical and physiological effects are well understood. However, there are also limitations to using this compound in lab experiments. Its potential therapeutic applications have not yet been fully explored, and its safety and efficacy in humans have not been established.

Future Directions

There are several future directions for the research of 4-[3-(4-morpholinyl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the exploration of this compound's potential therapeutic applications in various medical fields. Additionally, further research is needed to establish the safety and efficacy of this compound in humans and to develop effective treatment strategies. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential interactions with other drugs and compounds.

Synthesis Methods

The synthesis of 4-[3-(4-morpholinyl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid involves a multi-step process that starts with the reaction of 4-chlorobenzoic acid with morpholine to form 4-(4-morpholinyl)benzoic acid. This compound is then reacted with pyrrolidine-2,5-dione to yield this compound. The final product is obtained through purification and recrystallization processes.

Scientific Research Applications

4-[3-(4-morpholinyl)-2,5-dioxo-1-pyrrolidinyl]benzoic acid has been extensively studied for its potential therapeutic applications in various medical fields. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-angiogenic properties. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, this compound has been shown to have anti-viral properties and may be a potential treatment for viral infections such as HIV and hepatitis.

properties

IUPAC Name

4-(3-morpholin-4-yl-2,5-dioxopyrrolidin-1-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O5/c18-13-9-12(16-5-7-22-8-6-16)14(19)17(13)11-3-1-10(2-4-11)15(20)21/h1-4,12H,5-9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQMZVOLOIJXGIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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